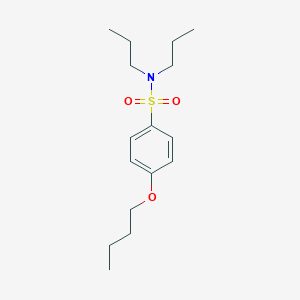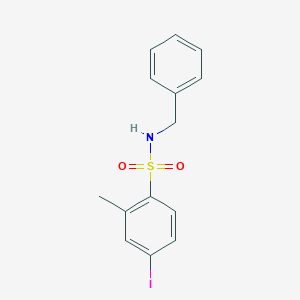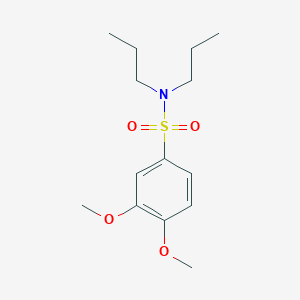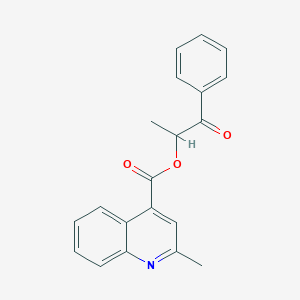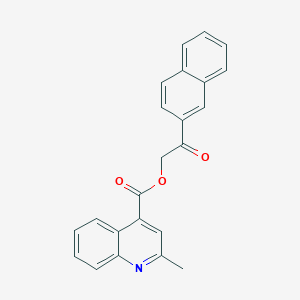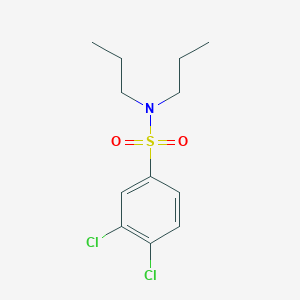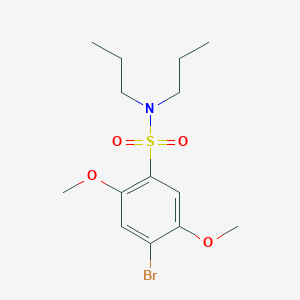![molecular formula C16H15FN2O2S B497513 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 708235-58-9](/img/structure/B497513.png)
1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 2-position and a (4-fluoro-3-methylphenyl)sulfonyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached phenyl and (4-fluoro-3-methylphenyl)sulfonyl groups. The presence of the sulfonyl group would likely impart some degree of polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the imidazole ring, phenyl group, and (4-fluoro-3-methylphenyl)sulfonyl group in this compound would likely influence its properties .Mechanism of Action
The mechanism of action of FMI is not fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. FMI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of this effect is not clear, but it may involve the activation of caspases, which are enzymes that play a key role in the apoptotic pathway.
Biochemical and Physiological Effects
FMI has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that FMI inhibits the activity of COX-2 and reduces the production of prostaglandins. FMI has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that FMI has anti-inflammatory and anti-tumor effects. In addition, FMI has been found to have herbicidal activity against various weed species.
Advantages and Limitations for Lab Experiments
FMI has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields of scientific research. However, FMI also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. In addition, FMI has not been extensively studied for its potential toxicity, which may limit its use in some applications.
Future Directions
There are several future directions for the study of FMI. In medicine, FMI could be further studied for its potential use as a diagnostic tool for Alzheimer's disease. It could also be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. In agriculture, FMI could be further studied for its herbicidal activity and its potential use as a natural herbicide. In material science, FMI could be used as a building block for the synthesis of new materials with potential applications in electronics and photonics. Finally, further studies could be conducted to evaluate the potential toxicity of FMI in different systems.
Synthesis Methods
The synthesis of FMI involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride and phenylimidazole in the presence of a base. The resulting product is then purified using column chromatography. The yield of FMI can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
FMI has been studied for its potential applications in various fields of scientific research. In medicine, FMI has been found to have anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response and is overexpressed in many types of cancer. FMI has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, FMI has been shown to have herbicidal activity against various weed species. In material science, FMI has been used as a building block for the synthesis of new materials with potential applications in electronics and photonics.
properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-12-11-14(7-8-15(12)17)22(20,21)19-10-9-18-16(19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVVQRMCEGFARP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B497430.png)
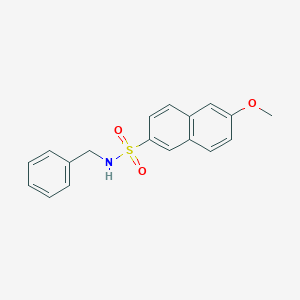
![4-(Ethoxycarbonyl)-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B497435.png)
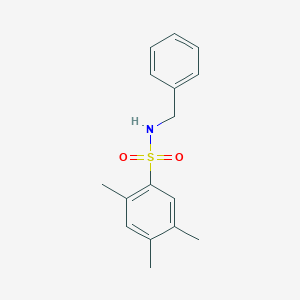
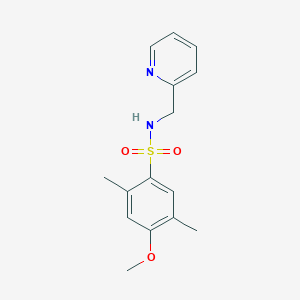
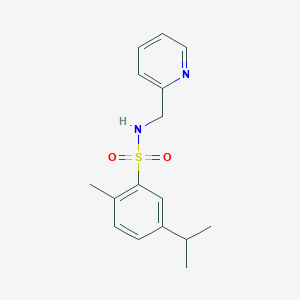
![1,4-Bis[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497444.png)
